molecular formula C9H13NO5S B13578170 2,4,5-Trimethoxybenzene-1-sulfonamide

2,4,5-Trimethoxybenzene-1-sulfonamide

Cat. No.: B13578170
M. Wt: 247.27 g/mol
InChI Key: FUHLCQHOFUVERB-UHFFFAOYSA-N
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Description

2,4,5-Trimethoxybenzene-1-sulfonamide is an organic compound with the molecular formula C9H13NO5S. It is characterized by the presence of three methoxy groups attached to a benzene ring, along with a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Trimethoxybenzene-1-sulfonamide typically involves the reaction of 2,4,5-trimethoxybenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to slightly elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The final product is often purified using recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,4,5-Trimethoxybenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,4,5-Trimethoxybenzene-1-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4,5-Trimethoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

  • 2,4,6-Trimethoxybenzene-1-sulfonamide
  • 2,5-Dimethoxybenzene-1-sulfonamide
  • 3,4,5-Trimethoxybenzene-1-sulfonamide

Comparison: 2,4,5-Trimethoxybenzene-1-sulfonamide is unique due to the specific positioning of its methoxy groups, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacological properties and chemical reactivity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C9H13NO5S

Molecular Weight

247.27 g/mol

IUPAC Name

2,4,5-trimethoxybenzenesulfonamide

InChI

InChI=1S/C9H13NO5S/c1-13-6-4-8(15-3)9(16(10,11)12)5-7(6)14-2/h4-5H,1-3H3,(H2,10,11,12)

InChI Key

FUHLCQHOFUVERB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1OC)S(=O)(=O)N)OC

Origin of Product

United States

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